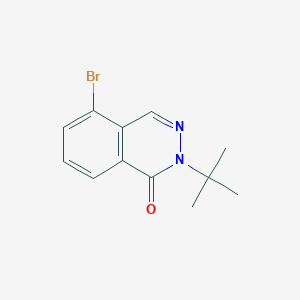

5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one is a chemical compound with a molecular formula of C12H12BrN2O. It is a derivative of phthalazine, which is a bicyclic heterocycle containing nitrogen atoms. The presence of the bromine atom and the tert-butyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one typically involves the bromination of 2-(tert-butyl)phthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 5-position acts as a leaving group, facilitating nucleophilic substitutions. This reactivity is critical for introducing functional groups or modifying the phthalazinone scaffold.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Aromatic substitution | NH₃ (gaseous), DMF, 80°C | 5-Amino-2-(tert-butyl)phthalazin-1(2H)-one | |

| Thiol substitution | KSCN, ethanol, reflux | 5-Thiocyanato-2-(tert-butyl)phthalazin-1(2H)-one | |

| Azide substitution | NaN₃, DMSO, 60°C | 5-Azido-2-(tert-butyl)phthalazin-1(2H)-one |

Key findings:

-

Substitution with ammonia yields amino derivatives, useful in medicinal chemistry for further functionalization.

-

Thiocyanate and azide substitutions expand utility in click chemistry and bioorthogonal labeling.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling access to aryl- or heteroaryl-functionalized phthalazinones.

Key findings:

-

Suzuki coupling with arylboronic acids introduces aromatic moieties, enhancing π-stacking interactions in drug design.

-

Buchwald-Hartwig amination enables direct C–N bond formation, critical for kinase inhibitor development .

Cyclization Reactions

The bromine atom’s leaving-group ability facilitates intramolecular cyclization, generating fused heterocyclic systems.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ullmann-type cyclization | CuI, 1,10-phenanthroline, K₂CO₃, DMF, 120°C | Fused tricyclic phthalazinone derivatives | |

| SNAr-mediated closure | K₂CO₃, DMF, 80°C | Benzodiazepine analogs |

Key findings:

-

Ullmann cyclization forms tricyclic structures with potential CNS activity.

-

SNAr-mediated closure yields benzodiazepine-like scaffolds, relevant in neuropharmacology.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Research indicates that phthalazine derivatives, including 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one, exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of phthalazine derivatives have been extensively studied. For instance, compounds bearing similar structural features have demonstrated cytotoxic effects against several cancer cell lines, including renal cancer cells . In vitro assays indicated that these compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.

Antitubercular Activity

Recent investigations have highlighted the potential of phthalazine derivatives as antitubercular agents. Compounds structurally related to this compound have shown inhibitory effects against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM . These findings suggest that such compounds could be developed into effective treatments for tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the tert-butyl group significantly influences its pharmacological profile. SAR studies suggest that modifications to the phthalazine core can enhance or diminish biological activity, providing valuable insights for the design of more potent derivatives .

Case Studies

-

Anticancer Activity in Renal Cancer

A study evaluated the anticancer effects of various phthalazine derivatives against UO-31 renal cancer cells. Among the tested compounds, those similar to this compound demonstrated mild sensitivity compared to standard chemotherapy agents like 5-fluorouracil . This highlights the need for further investigation into their mechanisms of action. -

Antimycobacterial Evaluation

In a comprehensive study on antitubercular agents, several phthalazine derivatives were tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced efficacy, with some compounds achieving significant reductions in bacterial load in vivo . This underscores the therapeutic potential of phthalazine derivatives in treating resistant strains of tuberculosis.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group in its structure can influence its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

2-(tert-Butyl)phthalazin-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Chloro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

5-Fluoro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a fluorine atom, which can influence its chemical properties and interactions.

Uniqueness

The presence of the bromine atom in 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one makes it unique compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.

Actividad Biológica

5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one is a derivative of phthalazinone, a class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

The biological activity of this compound is primarily attributed to its interaction with several key molecular targets:

- BRD4 : This bromodomain-containing protein plays a crucial role in regulating gene expression related to cell cycle and apoptosis. Inhibition of BRD4 by this compound leads to altered expression of genes that promote cell proliferation and survival.

- p38 MAPK : This kinase is involved in various signaling pathways that control cellular responses to stress and inflammation. The compound's interaction with p38 MAPK can modulate inflammatory responses.

- Topoisomerase II : By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to increased cytotoxicity in rapidly dividing cells, such as cancer cells.

Pharmacological Properties

Research indicates that this compound exhibits significant anti-proliferative activity against various human epithelial cell lines. The compound has been shown to induce apoptosis and cell cycle arrest, particularly at the S-phase, which is critical for cancer therapy .

Table 1: Summary of Biological Activities

Synthesis

The synthesis of this compound typically involves the bromination of phthalazin-1(2H)-one or its derivatives. Common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.

- Catalyst Utilization : Employing lanthanum(III) nitrate as a catalyst to enhance yield and purity .

Preparation Methods

The preparation methods can be optimized for large-scale production using automated reactors and continuous flow systems. These methods not only increase efficiency but also ensure higher yields of the desired compound .

Anticancer Activity

In a study assessing the anticancer properties of various phthalazinone derivatives, this compound demonstrated potent cytotoxicity against several cancer cell lines. It was found to exhibit an IC50 value comparable to established chemotherapeutics like sorafenib, indicating its potential as a therapeutic agent .

Antimicrobial Effects

Another study highlighted the antimicrobial properties of phthalazinone derivatives, including this compound. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Propiedades

Fórmula molecular |

C12H13BrN2O |

|---|---|

Peso molecular |

281.15 g/mol |

Nombre IUPAC |

5-bromo-2-tert-butylphthalazin-1-one |

InChI |

InChI=1S/C12H13BrN2O/c1-12(2,3)15-11(16)8-5-4-6-10(13)9(8)7-14-15/h4-7H,1-3H3 |

Clave InChI |

ZZRRATZESAGYHY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)N1C(=O)C2=C(C=N1)C(=CC=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.